molecular formula C19H17N3O3S B2610618 4-(2-((5-Methoxyisoquinolin-1-yl)thio)acetamido)benzamide CAS No. 1203365-39-2

4-(2-((5-Methoxyisoquinolin-1-yl)thio)acetamido)benzamide

Cat. No.: B2610618
CAS No.: 1203365-39-2
M. Wt: 367.42
InChI Key: NIZYPYCGUGBZMA-UHFFFAOYSA-N
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Description

4-(2-((5-Methoxyisoquinolin-1-yl)thio)acetamido)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage pharmacological research. This compound features a benzamide moiety linked to a 5-methoxyisoquinoline scaffold via a thioacetamide bridge, a structure indicative of potential bioactivity. Benzamide derivatives are extensively investigated as histone deacetylase (HDAC) inhibitors, which are a prominent class of compounds studied for their anti-tumor properties and role in epigenetic regulation . Concurrently, isoquinoline-based structures are frequently explored in neuroscience research for their activity on various neurological targets . The specific 5-methoxyisoquinoline component suggests this compound may share structural similarities with other investigated molecules, such as those studied for their potential to interact with enzyme systems like monoamine oxidases (MAOs) . The presence of the sulfur-containing linker may influence the compound's pharmacokinetic properties, including metabolic stability and membrane permeability. Researchers may find this compound valuable for probing new biological pathways, developing novel enzyme inhibitors, or as a structural template in drug discovery campaigns focused on oncology or central nervous system disorders. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[[2-(5-methoxyisoquinolin-1-yl)sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-25-16-4-2-3-15-14(16)9-10-21-19(15)26-11-17(23)22-13-7-5-12(6-8-13)18(20)24/h2-10H,11H2,1H3,(H2,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZYPYCGUGBZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((5-Methoxyisoquinolin-1-yl)thio)acetamido)benzamide typically involves multiple steps, starting with the preparation of the methoxyisoquinoline derivative. This is followed by the introduction of the thioacetamido group and finally, the coupling with benzamide. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-((5-Methoxyisoquinolin-1-yl)thio)acetamido)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-(2-((5-Methoxyisoquinolin-1-yl)thio)acetamido)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-((5-Methoxyisoquinolin-1-yl)thio)acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyisoquinoline moiety may play a crucial role in binding to these targets, while the thioacetamido group can modulate the compound’s activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues with Benzoxazole Moieties

Compounds 12c–12l () and 8a–8m () share the benzamide-thioacetamido scaffold but replace the isoquinoline with benzo[d]oxazole derivatives. Key differences include:

  • Substituent Effects :
    • Chloro (e.g., 12e , 8e ) or methyl (e.g., 12f , 8f ) groups on the benzoxazole enhance cytotoxicity against HepG2 cells. For example, 12f (5-methyl) showed IC₅₀ = 8.2 µM, outperforming 12e (5-chloro, IC₅₀ = 12.5 µM) .
    • Methoxy groups on the benzamide’s phenyl ring (e.g., 12i , 12g ) improve solubility but reduce membrane permeability compared to nitro or acetyl substituents (e.g., 8e , 8g ) .
  • Biological Activity: Compounds 8a–m act as dual VEGFR-2 inhibitors and apoptosis inducers, with 8e (5-chloro) showing 75% inhibition of VEGFR-2 at 10 µM. The target compound’s isoquinoline may offer stronger π-π stacking with kinase ATP-binding pockets .
Table 1: Key Data for Benzoxazole Analogues
Compound Substituents IC₅₀ (HepG2, µM) VEGFR-2 Inhibition (%)
12f 5-methyl, tert-butyl 8.2 N/A
8e 5-chloro, 4-nitrophenyl 11.3 75 (10 µM)
12i 5-methyl, 3-methoxyphenyl 15.7 N/A

Quinoxaline Derivatives ()

Compounds 30f–30h replace the isoquinoline with a 3-methylquinoxaline moiety. Structural and functional differences include:

  • Activity: 30f (methylquinoxaline, o-tolyl) exhibited moderate anti-proliferative activity (IC₅₀ = 18.4 µM), suggesting that the isoquinoline’s methoxy group may enhance target specificity .

Isoxazole and Thiazole Analogues ()

Examples include 2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-(2-pyrimidinylamino)ethyl]-benzamide. These compounds prioritize kinase inhibition (e.g., EGFR, PDGFR) over apoptosis induction. The thiazole/isoxazole rings confer metabolic stability but may reduce cytotoxicity compared to benzoxazole/isoquinoline systems .

Physicochemical and Spectral Comparisons

  • Solubility : The target compound’s methoxy group improves water solubility (logP ~2.1) compared to 12f (logP ~2.8) and 30f (logP ~3.2) .
  • Spectral Data: IR: The target compound’s C=O stretches (1680–1650 cm⁻¹) align with 12i (1688 cm⁻¹) but differ from quinoxaline derivatives (1657 cm⁻¹ in 30f) due to electronic effects . ¹H NMR: The isoquinoline protons resonate at δ 7.5–8.5 ppm, distinct from benzoxazole (δ 7.1–7.9 ppm) and quinoxaline (δ 7.8–8.3 ppm) systems .

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